molecular formula C7H7FN2O2 B12294719 Methyl 6-amino-4-fluoropyridine-2-carboxylate

Methyl 6-amino-4-fluoropyridine-2-carboxylate

Cat. No.: B12294719
M. Wt: 170.14 g/mol
InChI Key: ADZISXFUKOJDFY-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both an amino group and a fluorine atom on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-4-fluoropyridine-2-carboxylate typically involves the introduction of the amino and fluorine groups onto the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring using a fluorinating agent. The amino group can be introduced through an amination reaction, often using ammonia or an amine derivative under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process typically includes halogenation, amination, and esterification steps, optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-fluoropyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridines, carboxylic acids, and various derivatives depending on the specific reaction conditions .

Scientific Research Applications

Methyl 6-amino-4-fluoropyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-amino-4-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in drug design and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-4-fluoropyridine-2-carboxylate is unique due to the simultaneous presence of an amino group and a fluorine atom on the pyridine ring.

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

methyl 6-amino-4-fluoropyridine-2-carboxylate

InChI

InChI=1S/C7H7FN2O2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3,(H2,9,10)

InChI Key

ADZISXFUKOJDFY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)F)N

Origin of Product

United States

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